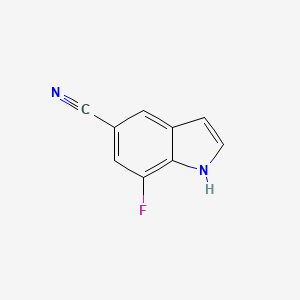

7-fluoro-1H-indole-5-carbonitrile

描述

属性

IUPAC Name |

7-fluoro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJWXNPTGJIGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397573 | |

| Record name | 7-fluoro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-88-7 | |

| Record name | 7-fluoro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluoro 1h Indole 5 Carbonitrile and Its Derivatives

Strategic Approaches to the Indole (B1671886) Ring Construction

The formation of the indole nucleus is the foundational step in the synthesis of 7-fluoro-1H-indole-5-carbonitrile. Chemists have adapted both time-honored and modern cyclization methods to create the required 7-fluoroindole core.

Adaptation of Classical Indole Syntheses for Fluorinated Analogs

Classical methods for indole synthesis have been successfully adapted for the preparation of fluorinated derivatives by using appropriately substituted starting materials.

Leimgruber-Batcho Indole Synthesis : This method is a highly efficient and popular alternative to the Fischer synthesis, particularly in industrial applications. wikipedia.orgresearchgate.net It begins with an ortho-nitrotoluene derivative. For the synthesis of the 7-fluoroindole core, 2-fluoro-6-nitrotoluene would be the required starting material. The synthesis proceeds in two main steps: first, the formation of an enamine by reacting the nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net The intermediate enamine, a type of push-pull olefin, is typically a vibrant red color due to its extended conjugation. wikipedia.org The second step involves a reductive cyclization of this intermediate using reagents like Raney nickel and hydrazine, or palladium on carbon with hydrogen gas, to yield the final indole. wikipedia.orgresearchgate.net This method is valued for its high yields and mild reaction conditions. wikipedia.org

Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To generate a 7-fluoroindole, (2-fluorophenyl)hydrazine would be condensed with a suitable carbonyl compound (like pyruvate) to form a phenylhydrazone. This intermediate then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com The choice of acid catalyst can range from Brønsted acids like HCl to Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org

Contemporary Cyclization Reactions for the 7-Fluoroindole Core

Modern organic synthesis has introduced novel methods for constructing indole rings, often leveraging transition-metal catalysis for enhanced efficiency and scope.

Palladium-Catalyzed Strategies : Palladium catalysis has become a cornerstone of modern synthetic chemistry. A notable contemporary approach is the Buchwald modification of the Fischer indole synthesis, where N-arylhydrazones are formed via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This expands the accessibility of the necessary precursors for cyclization. Furthermore, palladium-catalyzed reactions are pivotal in various C-H activation and annulation sequences that can lead to the formation of substituted indole cores, offering alternative pathways to the 7-fluoroindole scaffold. researchgate.net

Installation of the 5-Carbonitrile Moiety

Once the 7-fluoroindole nucleus is formed, the next critical step is the introduction of the carbonitrile group at the C5 position of the benzene ring portion of the molecule.

Regioselective Cyano-Functionalization Reactions at the Indole C5 Position

Directing a substituent to the C5 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of the C2 and C3 positions in the pyrrole ring. chim.it However, several strategies have been developed to achieve this regioselectivity.

Directed C-H Functionalization : A powerful modern strategy involves the use of a directing group, which is temporarily installed on the molecule to guide a catalyst to a specific C-H bond. For C5 functionalization, a removable pivaloyl group can be placed at the C3 position. This group directs metal catalysts, such as copper or palladium, to functionalize the C4 or C5 positions. nih.govresearchgate.net While much of the reported research focuses on arylation, this principle can be extended to cyanation. nih.govresearchgate.net

Classical Aromatic Substitution : A more traditional route involves electrophilic substitution on a pre-functionalized indole. For instance, a 7-fluoro-5-aminoindole can be synthesized and then converted to the corresponding nitrile. The Sandmeyer reaction is the classic method for this transformation, where the amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgnih.govlscollege.ac.in This provides a reliable, albeit indirect, method for introducing the C5-carbonitrile.

Direct C-H Cyanation : Recent advances have led to methods for the direct cyanation of C-H bonds. Electrochemical approaches, for example, can achieve the site-selective C-H cyanation of indoles using trimethylsilyl cyanide (TMSCN) as the cyanide source, often mediated by a redox catalyst. organic-chemistry.org Such methods avoid the need for pre-functionalization and offer a more atom-economical route to the desired product. organic-chemistry.org

Synthesis of Key Precursors (e.g., 7-Fluoro-1-tosyl-1H-indole-5-carbonitrile)

In multi-step syntheses, protecting groups are often employed to mask reactive sites. The nitrogen of the indole ring is commonly protected with a tosyl (p-toluenesulfonyl) group, which makes the N-H proton non-acidic and stabilizes the molecule for subsequent reactions. The synthesis of a key intermediate like 7-fluoro-1-tosyl-1H-indole-5-carbonitrile would proceed logically as follows:

Synthesis of 7-Fluoro-1H-indole : Preparation of the core structure using a method like the Leimgruber-Batcho synthesis.

Installation of the 5-Carbonitrile : Introduction of the nitrile at the C5 position via a method such as the Sandmeyer reaction on 7-fluoro-5-aminoindole.

N-Tosylation : The resulting this compound is then treated with p-toluenesulfonyl chloride in the presence of a base to afford the final N-protected intermediate, 7-fluoro-1-tosyl-1H-indole-5-carbonitrile.

Approaches to Regioselective Fluorination

An alternative synthetic strategy involves introducing the fluorine atom at a later stage onto a pre-formed indole-5-carbonitrile scaffold. This requires precise control over the position of fluorination.

Direct C-H fluorination of the indole benzene ring is challenging due to the similar reactivity of the C-H bonds at the C4, C5, C6, and C7 positions. chim.it The key to achieving regioselectivity, particularly at the less accessible C7 position, lies in the use of directing groups. nih.gov

Directing Group-Assisted C-H Fluorination : This is the most promising contemporary strategy. By installing a suitable directing group on the indole nitrogen, a transition-metal catalyst can be guided specifically to the C7-H bond. nih.govrsc.org Bulky directing groups such as N-pivaloyl or various phosphinoyl groups have proven crucial for achieving high regioselectivity at the C7 position for a range of C-H functionalization reactions, including alkenylation, arylation, and amidation. nih.govresearchgate.net A similar strategy would be employed for fluorination, where the directed metal center would mediate the reaction with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). This approach overcomes the inherent reactivity patterns of the indole ring to achieve the difficult C7 functionalization. nih.govresearchgate.net

| Reagent/Method | Target Position | Key Features |

| Leimgruber-Batcho Synthesis | Indole Core | Starts with o-nitrotoluene; high yield; mild conditions. wikipedia.org |

| Fischer Indole Synthesis | Indole Core | Starts with arylhydrazine and carbonyl; acid-catalyzed. wikipedia.org |

| Sandmeyer Reaction | C5-CN | Converts a C5-amino group to a nitrile via a diazonium salt. wikipedia.org |

| Directing Groups (e.g., N-pivaloyl) | C7-F | Enables regioselective C-H functionalization of the benzene ring. nih.govresearchgate.net |

Derivatization Strategies for this compound

The functionalization of the this compound core is essential for developing a library of related compounds for structure-activity relationship (SAR) studies. Key strategies involve modifications at the indole nitrogen (N1) and the electron-rich C3 position.

The nitrogen atom of the indole ring possesses an acidic proton, allowing for deprotonation and subsequent substitution reactions mdpi.com. This position is often protected to prevent unwanted side reactions during functionalization at other sites or is itself the target for introducing specific substituents.

Common strategies for N-functionalization include:

N-Alkylation/N-Benzylation : This involves the reaction of the indole with an alkyl or benzyl halide, such as methyl iodide or benzyl bromide, in the presence of a base like sodium hydride (NaH) mdpi.com. This approach directly attaches a substituent to the indole nitrogen.

N-Sulfonylation : Protecting the indole nitrogen with a sulfonyl group, such as a p-toluenesulfonyl (Ts) group, is a robust strategy. This modification makes the indole ring more stable to certain reagents and can facilitate subsequent reactions like Suzuki cross-coupling at other positions on the ring. The protecting group can be removed later to restore the N-H bond acs.org.

These derivatization methods are summarized in the table below.

| Strategy | Reagents | Purpose | Example Reference |

| N-Methylation | Methyl iodide, Sodium Hydride (NaH) | Direct functionalization of the N1 position. | mdpi.com |

| N-Benzylation | Benzyl Bromide, Base | Introduction of a benzyl group for steric or electronic modification. | nih.gov |

| N-Tosylation | p-Toluenesulfonyl chloride (TsCl) | Protection of the N1 position to enable subsequent reactions (e.g., Suzuki coupling). | acs.org |

The C3 position of the indole ring is the most nucleophilic and, therefore, highly susceptible to electrophilic aromatic substitution mdpi.comnih.gov. Halogenation at this site provides a key handle for further synthetic transformations, such as cross-coupling reactions.

Chemical Halogenation : Direct halogenation can be achieved using standard laboratory reagents. For instance, treatment of an N-protected indole-2-carbonitrile with a solution of iodine in dimethylformamide (DMF) can introduce an iodine atom at the C3 position nih.gov.

Biocatalytic Halogenation : Enzymatic methods offer a green and highly selective alternative. Flavin-dependent halogenase (FDH) enzymes, such as RebH variants, can catalyze the specific bromination of indole derivatives at the C3 position nih.gov. Notably, these enzymes have been shown to be effective on substrates containing electron-withdrawing groups, including indole-5-carbonitrile nih.gov. The reaction proceeds via an electrophilic substitution mechanism, often under mild, aqueous conditions nih.gov.

The following table outlines common halogenation approaches for the indole scaffold.

| Reaction | Method | Reagents/Catalyst | Position | Example Reference |

| Iodination | Chemical | Iodine (I₂), Dimethylformamide (DMF) | C3 | nih.gov |

| Bromination | Biocatalytic | RebH Enzyme Variant, NaBr | C3 | nih.gov |

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound and its derivatives requires careful optimization of reaction parameters.

The choice of catalysts and reagents is paramount for efficient synthesis.

Cross-Coupling Reactions : For derivatization involving the formation of new carbon-carbon bonds (e.g., Suzuki, Sonogashira, Heck), palladium-based catalysts are frequently employed. The selection of the specific ligand and palladium precursor can significantly influence reaction efficiency and yield nih.gov.

N-Protection/Alkylation : The choice of base is critical. Strong bases like sodium hydride (NaH) are effective for complete deprotonation of the indole nitrogen, ensuring efficient alkylation mdpi.com.

Solvent and Temperature : Reaction outcomes are highly dependent on the solvent and temperature. For instance, iodination using I₂ is effectively carried out in DMF at room temperature nih.gov. Optimization of these parameters is crucial for minimizing side products and maximizing conversion.

Incorporating green chemistry principles is increasingly important for sustainable and scalable synthetic processes.

Biocatalysis : The use of enzymes, such as halogenases for C3 bromination, exemplifies a green approach. These reactions are typically performed in aqueous solutions under mild temperature and pH conditions, avoiding the use of hazardous reagents and organic solvents nih.gov.

Energy Efficiency : Utilizing reactions that proceed at ambient temperature and pressure, such as some enzymatic processes, reduces the energy consumption of the synthesis.

Purification and Isolation Techniques for Indole Carbonitrile Products

The final stage of synthesis involves the purification and isolation of the target compound to achieve the desired level of purity. For indole carbonitrile products, several standard techniques are employed.

| Technique | Description | Application | Reference |

| Precipitation & Filtration | The crude reaction mixture is poured into a non-solvent (often water or an aqueous solution like NH₄Cl) to precipitate the solid product. The solid is then collected by filtration. | A common and effective method for initial isolation of the crude product from the reaction medium. | nih.gov |

| Crystallization | The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Used to purify solid compounds by removing soluble impurities. | |

| Column Chromatography | The product mixture is passed through a stationary phase (e.g., silica gel) with a mobile phase (solvent system). Separation is based on differential adsorption of the components. | A highly effective technique for separating the target compound from byproducts and unreacted starting materials, yielding a highly pure product. |

Reaction Mechanisms and Chemical Transformations of 7 Fluoro 1h Indole 5 Carbonitrile

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is a common site for functionalization. The hydrogen atom attached to it is weakly acidic and can be removed by a base, allowing for subsequent reactions with electrophiles. This process, known as N-functionalization, is crucial for modifying the molecule's properties.

Common reactions at the N1 position include:

N-Alkylation: Introduction of an alkyl group.

N-Arylation: Introduction of an aryl group.

N-Acylation: Introduction of an acyl group.

N-acylation of indoles can be achieved using various acylating agents. While reactive acyl chlorides are often used, milder and more stable acyl sources like thioesters have also been successfully employed. nih.gov This method involves a base-promoted deprotonation of the indole nitrogen, followed by a nucleophilic substitution reaction with the thioester to yield the N-acylindole. nih.gov For 5-substituted indoles, particularly those with electron-withdrawing groups like a nitrile, N-acylation using carboxylic acids with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) has been shown to be effective. researchgate.net

A plausible mechanism for the base-promoted N-acylation starts with the deprotonation of the indole, forming an indolide anion intermediate. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form the final N-acylindole product. nih.gov

Transformations Involving the Nitrile Group (C5)

The nitrile group (-C≡N) at the C5 position is a key functional handle that can be converted into several other important functional groups, significantly expanding the synthetic utility of the parent molecule.

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemguide.co.uk This transformation typically requires heating the nitrile with an aqueous solution of either an acid or a base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl) and heat, the nitrile is hydrolyzed to a carboxylic acid. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. chemguide.co.uk The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comlibretexts.org Subsequent proton transfers and tautomerization lead to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution (e.g., NaOH), the nitrile is hydrolyzed to a carboxylate salt. chemguide.co.uklibretexts.org In this case, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org The reaction also proceeds via an amide intermediate, ultimately yielding the salt of the carboxylic acid and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified. chemguide.co.uk

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Primary Product |

|---|---|---|

| Acidic | Dilute HCl, Heat | Carboxylic Acid |

| Basic | NaOH solution, Heat | Carboxylate Salt |

This is an interactive table based on general nitrile hydrolysis reactions. chemguide.co.uklibretexts.org

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is a fundamental transformation in organic synthesis, providing access to amine derivatives. youtube.com

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgyoutube.comquimicaorganica.orgchemguide.co.uk The reaction is typically carried out in an ether solvent, followed by an aqueous or acidic workup. libretexts.orgquimicaorganica.orgchemguide.co.uk The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org Two successive hydride additions occur, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.org Subsequent protonation yields the primary amine. libretexts.org

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. youtube.comchemguide.co.ukwikipedia.org The reaction is often performed at elevated temperature and pressure. chemguide.co.ukwikipedia.org Catalytic hydrogenation is considered an economically viable route for producing primary amines on a large scale. wikipedia.org

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Conditions |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by aqueous/acid workup |

| Catalytic Hydrogenation (H₂) | Metal catalyst (Pd, Pt, Ni), Heat, Pressure |

This is an interactive data table summarizing common reduction methods. libretexts.orgyoutube.comchemguide.co.ukwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring

The benzene portion of the indole ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents and the fused pyrrole ring.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the aromatic ring, replacing a hydrogen atom. masterorganicchemistry.comyoutube.com The regioselectivity of the reaction on the benzene ring of an indole is complex. The fused pyrrole ring generally directs electrophiles to the C4 and C7 positions. However, the existing fluorine (an ortho-, para-director) and nitrile (a meta-director) substituents also influence the outcome. The interplay of these directing effects determines the position of substitution. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNA_r_): In SNA_r_, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com For a SNA_r_ reaction to occur, the ring must be activated by strong electron-withdrawing groups (like the C5-nitrile) positioned ortho or para to a good leaving group. masterorganicchemistry.com The fluorine at C7 could potentially serve as a leaving group. Interestingly, in SNA_r_ reactions, fluorine is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity that polarizes the C-F bond. masterorganicchemistry.comyoutube.com The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, some SNAr reactions, particularly with moderately electron-deficient aryl fluorides and indole nucleophiles, can proceed through a concerted or borderline mechanism. nih.govrsc.org

Reactivity and Functionalization of the Pyrrole Ring (C2, C3)

The pyrrole moiety of the indole system is electron-rich and highly susceptible to electrophilic attack. nih.gov The C3 position is generally the most nucleophilic and reactive site, followed by C2. uni-rostock.de Functionalization at these positions is a common strategy for elaborating the indole core.

While direct C-H functionalization of the less reactive C4-C7 positions on the benzenoid ring is challenging, reactions on the pyrrole ring are more common. nih.gov For instance, palladium-catalyzed C-H activation at the C4 position can be achieved using a directing group at the C3 position. nih.gov This demonstrates that functionalization of the pyrrole ring can be used to influence the reactivity of the benzene ring.

Cross-Coupling Reactions on Halogenated Indole Derivatives (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize these reactions on the 7-fluoro-1H-indole-5-carbonitrile core, it would first need to be halogenated (e.g., brominated or iodinated) at a specific position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. dntb.gov.ua For example, a bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids. nih.govnih.gov Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. nih.govnih.govlmaleidykla.lt Microwave-assisted Suzuki-Miyaura couplings can significantly shorten reaction times and improve yields. lmaleidykla.lt

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base like triethylamine. organic-chemistry.org An iodo- or bromo-substituted this compound could be reacted with various terminal alkynes to introduce alkynyl moieties. mdpi.commdpi.comsoton.ac.uk This method is highly versatile for creating substituted indole derivatives. mdpi.comnih.gov

Table 3: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Reagents |

|---|---|---|

| Suzuki-Miyaura | Organic Halide + Organoboron Compound | Palladium Catalyst, Base |

| Sonogashira | Organic Halide + Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base |

This is an interactive table summarizing two major cross-coupling reactions. dntb.gov.uaorganic-chemistry.org

Spectroscopic Analysis and Structural Elucidation of 7 Fluoro 1h Indole 5 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 7-fluoro-1H-indole-5-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular framework.

The ¹H NMR spectrum of an indole (B1671886) is characterized by distinct signals for the protons on the pyrrole and benzene rings. In this compound, the substitution pattern significantly influences the chemical shifts and coupling constants.

The N-H proton of the indole ring typically appears as a broad singlet far downfield, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the pyrrole ring, H2 and H3, are also characteristic. H3 typically resonates upfield relative to H2.

For the benzene ring protons (H4 and H6), their chemical shifts are dictated by the electronic effects of the fluorine at C7 and the nitrile group at C5.

H4: This proton is ortho to the electron-withdrawing cyano group and meta to the fluorine atom. It is expected to be significantly deshielded and appear as a doublet, coupled to H6.

H6: This proton is ortho to both the fluorine and the cyano group. The strong electronegativity of these groups will cause a substantial downfield shift. It will appear as a doublet of doublets due to coupling with both H4 and the fluorine atom.

The interpretation is aided by comparing with analogs like 7-fluoroindole and 5-cyanoindole. For instance, in 7-bromo-3-methyl-1H-indole, the proton adjacent to the halogen (H6) is shifted downfield. rsc.org Similarly, the protons ortho to a cyano group experience deshielding.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on additive effects of substituents on the indole scaffold. Experimental data for analogs are provided for comparison.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. For this compound, the carbon signals are spread over a wide range.

Quaternary Carbons: The carbons attached to the fluorine (C7) and the cyano group (C5), as well as the bridgehead carbons (C3a and C7a), will show distinct signals. The C-F bond will cause a large downfield shift for C7 and will also result in a large one-bond coupling constant (¹JC-F). The carbon of the nitrile group (C≡N) typically appears in the 115-125 ppm range.

CH Carbons: The chemical shifts of the protonated carbons (C2, C3, C4, C6) correlate with the electron densities predicted from the ¹H NMR spectrum. C6, being flanked by two electron-withdrawing groups, is expected to be significantly downfield.

Data from analogs such as 5-fluoro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole show that halogen substitution causes a downfield shift on the directly attached carbon and affects adjacent carbons through resonance and inductive effects. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on known substituent effects on the indole ring.

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of fluorine is extremely sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions. ossila.com

In this compound, the single fluorine atom would give rise to one signal in the ¹⁹F NMR spectrum. The precise chemical shift provides insight into the electronic effects within the molecule. For organofluorine compounds, the chemical shift range is broad, typically from -50 to -220 ppm. wikipedia.org

Fluorinated indoles, used as analogs of tryptophan, are widely employed in protein NMR studies. The ¹⁹F label serves as a non-perturbative probe to monitor protein folding, dynamics, and ligand binding. ossila.com Changes in the local environment around the fluoroindole moiety upon binding to a biological target would result in a measurable change in the ¹⁹F chemical shift, providing valuable information about the binding event and the conformation of the bound ligand.

2D NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H2 and H3, and between H4 and H6, confirming their connectivity within the pyrrole and benzene rings, respectively.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This experiment would definitively link each proton signal (H2, H3, H4, H6) to its corresponding carbon signal (C2, C3, C4, C6), greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for identifying the connectivity of quaternary carbons. For example, the NH proton would show correlations to C2, C3, C3a, and C7a. The H4 proton would show correlations to the nitrile carbon (C5-C N) and the bridgehead carbon C3a, confirming the substitution pattern.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the complete and unambiguous assignment of all proton and carbon resonances.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₅FN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to a mass of 160.0437.

Under electron ionization (EI), indole derivatives undergo characteristic fragmentation. A common fragmentation pathway for the indole ring is the loss of hydrogen cyanide (HCN) from the pyrrole moiety. scirp.org For this compound, the fragmentation pattern is expected to be influenced by the stable fluorinated benzene ring and the nitrile group.

Expected Fragmentation Pathways:

Molecular Ion ([M]⁺): The most abundant peak corresponding to the intact molecule (m/z = 160).

Loss of HCN: A fragment resulting from the cleavage of the pyrrole ring (m/z = 133).

Loss of a Fluorine radical: Though less common, fragmentation could involve the loss of a fluorine atom (m/z = 141).

Further Fragmentations: Subsequent losses of small molecules like HCN or C₂H₂ from primary fragments would lead to smaller ions.

The presence of fluorine and nitrogen atoms provides a distinct isotopic pattern that aids in the confirmation of the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would display several key absorption bands:

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond. mdpi.com

C≡N Stretch: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are typical for aromatic C-H stretching vibrations.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region, characteristic of the C-F bond.

These characteristic frequencies provide rapid confirmation of the key functional groups within the molecule, complementing the structural data obtained from NMR and mass spectrometry.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Compound Names

Table 5: List of Compounds Mentioned

Electronic Absorption Spectroscopy (UV-Vis)

The introduction of a fluorine atom and a nitrile group, both being electron-withdrawing, is expected to influence the electronic transitions of the indole ring. Generally, electron-withdrawing groups can cause a bathochromic (red) shift of the absorption maxima, particularly when they extend the conjugated π-system of the molecule. The position of these substituents is also crucial in determining the extent of the spectral shifts.

For comparison, the UV-vis absorption data for indole and some of its derivatives are presented below. These values illustrate the general trends observed upon substitution.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Indole | Cyclohexane | 219, 262, 271, 280, 288 | 34700, 5600, 5500, 4100, 2800 | NIST WebBook |

| 5-Methylindole | Not Specified | 296, 636 | Not Specified | researchgate.net |

| 7-Methylindole | Not Specified | 296, 636 | Not Specified | researchgate.net |

| 5-Methoxyindole | Not Specified | 297, 618 | Not Specified | researchgate.net |

Note: The data for methyl and methoxy derivatives of indole shows absorption at longer wavelengths, which is indicative of the influence of substituents on the electronic structure of the indole ring.

Studies on various substituted indoles have shown that the electronic effects of substituents play a significant role in modulating the absorption spectra. For instance, in a series of 5-methoxyindole-3-acetic acid derivatives, different substitutions led to varied electronic properties as observed in their mass spectra, which are related to their electronic structure nih.gov. Furthermore, the photophysical investigation of a 5-carboxy indole-based spiropyran showed a sharp absorption peak in the 250-350 nm range, with its maximum around 300 nm mdpi.com. This highlights the influence of an electron-withdrawing carboxy group on the electronic absorption of the indole moiety.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the supramolecular architecture. While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of related fluorinated and cyano-substituted indole structures can provide valuable insights into its expected solid-state characteristics.

The presence of a fluorine atom can lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the crystal packing. The cyano group is a well-known participant in dipole-dipole interactions and can also act as a hydrogen bond acceptor. The N-H group of the indole ring is a potent hydrogen bond donor, and it is expected to be involved in N-H···N or N-H···F hydrogen bonding, leading to the formation of chains, dimers, or more complex supramolecular assemblies.

For illustrative purposes, crystallographic data for a related substituted indole derivative, 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, is presented below. This structure showcases the types of interactions that can be expected in fluorinated indole systems.

| Compound | 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole |

| Formula | C₁₇H₁₃FN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.234(5) Å, b = 10.123(5) Å, c = 16.234(5) Å |

| Volume | 1354.1(12) ų |

| Key Supramolecular Interactions | Weak F···H interactions |

| Reference | nih.gov |

In the crystal structure of 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, weak F···H interactions are observed, highlighting the role of the fluorine substituent in directing the crystal packing nih.gov. Similarly, studies on other complex indole derivatives reveal the importance of hydrogen bonding and π-π stacking interactions in their molecular packing. For example, in a benzylsulfanyl-triazolyl-indole scaffold, the molecular packing is controlled by strong N-H···N hydrogen bonds and weak N-H···π interactions mdpi.com. Another study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed the presence of π–π stacking interactions through Hirshfeld surface analysis mdpi.com.

Theoretical and Computational Studies of 7 Fluoro 1h Indole 5 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory with B3LYP)

Density Functional Theory (DFT), particularly with the B3LYP functional, is a standard method for investigating the electronic structure and properties of organic molecules. However, specific studies applying this to 7-fluoro-1H-indole-5-carbonitrile are not readily found.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. While data for the specific compound is unavailable, a hypothetical optimized structure would be planar due to the aromatic nature of the indole (B1671886) ring.

Hypothetical Optimized Geometrical Parameters

| Parameter | Value |

| C-C (ring) | ~1.4 Å |

| C-N (ring) | ~1.38 Å |

| C-F | ~1.35 Å |

| C-C≡N | ~1.44 Å |

| C≡N | ~1.16 Å |

| N-H | ~1.01 Å |

Note: This table is hypothetical and represents typical values for similar structures. No specific experimental or calculated data for this compound was found.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which are crucial for its experimental identification. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The presence of the C≡N (nitrile) and C-F (fluoro) groups would result in characteristic vibrational frequencies.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The energy gap between these orbitals provides insight into the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the electronegative fluorine and nitrogen atoms would be expected to be regions of negative potential.

From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated. These descriptors quantify the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons in a reaction.

Hypothetical Global Reactivity Descriptors

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

Note: This table outlines the formulas for the descriptors. Without HOMO/LUMO energy values from a specific calculation, numerical data cannot be provided.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, including its interactions with solvent molecules. This would provide a more realistic understanding of its conformational flexibility and how its properties might change in a biological environment. No such simulation studies for this specific compound have been published.

Docking Studies for Conceptual Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies have been performed on various indole derivatives to investigate their potential as inhibitors for targets like PI3K/Akt, no specific docking studies for this compound against any particular protein target were identified in the available literature. researchgate.net Such studies would be crucial in hypothesis-driven drug discovery to predict binding affinities and interaction modes.

**Theoretical and

Applications and Research Trajectories of 7 Fluoro 1h Indole 5 Carbonitrile

Medicinal Chemistry Scaffold Development

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of 7-fluoro-1H-indole-5-carbonitrile offers several avenues for the development of novel therapeutics, particularly through its use in bioisosteric replacement strategies, the design of targeted ligands, structure-activity relationship studies, and as a tool for biophysical studies.

Bioisosterism, the interchange of atoms or groups with similar steric and electronic properties, is a cornerstone of modern drug design. The this compound scaffold is a prime candidate for such strategies, particularly concerning the bioisosteric relationship between a fluorine atom and a cyano group. researchgate.netchimia.ch Research has shown that in certain molecular contexts, these two groups can be interchangeable with a minimal impact on biological activity, yet can fine-tune properties like metabolic stability and target affinity. researchgate.net

For instance, in a series of indole-butyl-amines, the substitution of a fluorine atom at the 5-position with a cyano group resulted in compounds with remarkably similar in vitro target profiles and in vivo activity. chimia.ch This suggests that the this compound scaffold could be explored as a bioisosteric replacement for other substituted indoles in established pharmacophores.

Scaffold hopping, a computational or experimental strategy to identify novel core structures with similar biological activity to a known active molecule, is another area where this compound could be valuable. nih.govbiosolveit.de By maintaining the key pharmacophoric features of a known indole-based ligand, the unique electronic signature of the 7-fluoro-5-cyano substitution pattern could lead to the discovery of new chemical entities with improved properties, such as enhanced selectivity or a more favorable intellectual property landscape. nih.gov

| Strategy | Description | Relevance to this compound |

|---|---|---|

| Bioisosteric Replacement | Substitution of atoms or groups with similar physicochemical properties to enhance or maintain biological activity while improving other properties. | The fluorine and cyano groups can act as bioisosteres for other small substituents, allowing for the fine-tuning of a drug candidate's properties. researchgate.netchimia.ch |

| Scaffold Hopping | Identification of novel core molecular architectures that can mimic the biological activity of a known compound. | The this compound core can be used to generate new chemotypes based on existing indole-based drugs. nih.govbiosolveit.de |

The indole scaffold is a well-established pharmacophore for ligands targeting G protein-coupled receptors (GPCRs), including the serotonin (5-HT) receptors. nih.govacnp.org Alterations in serotonergic neurotransmission are implicated in a variety of central nervous system disorders, making the development of selective 5-HT receptor ligands an active area of research. nih.gov

The nitrile group, in particular, can act as a hydrogen bond acceptor and its linear geometry can provide specific directional interactions within a binding site. nih.gov In the context of serotonin receptors, where interactions with specific amino acid residues are crucial for ligand recognition, the 7-fluoro-5-cyano substitution pattern offers a distinct electronic and steric profile that could lead to the development of highly selective agonists or antagonists. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. The this compound core provides a versatile platform for systematic SAR exploration. nih.govnih.gov By keeping the 7-fluoro-5-cyano indole nucleus constant and modifying other positions of the indole ring (for example, the N1 or C2 positions), researchers can probe the chemical space around this scaffold to identify key determinants of biological activity.

For example, the introduction of various substituents at the N1 position could modulate the compound's lipophilicity and its ability to form hydrogen bonds, which are often critical for receptor binding and cell permeability. Similarly, functionalization at the C2 or C3 positions can be used to introduce additional recognition elements that can interact with specific subpockets of a target protein. nih.gov

The insights gained from such SAR studies are invaluable for the iterative process of lead optimization in drug discovery, guiding the design of more potent and selective drug candidates. nih.gov

The presence of a fluorine atom in this compound makes it an excellent tool for biophysical studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govanu.edu.aubiophysics.org ¹⁹F NMR is a powerful technique for studying protein-ligand interactions and conformational changes in proteins because the fluorine nucleus has a high gyromagnetic ratio and its chemical shift is highly sensitive to the local electronic environment. nih.gov

By incorporating a fluorine-containing molecule like this compound into a ligand, or even directly into a protein by replacing a tryptophan residue with a fluorinated analog, researchers can use ¹⁹F NMR to monitor binding events in real-time. anu.edu.aunih.gov Changes in the ¹⁹F chemical shift upon ligand binding can provide information about the binding affinity, the stoichiometry of the interaction, and the conformational changes that occur in the protein. nih.govnih.gov

This "fluorine tagging" approach is particularly useful for studying systems that are difficult to analyze by other methods, such as large protein complexes or membrane-bound receptors. anu.edu.au

| Technique | Application | Relevance of this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Studying protein-ligand interactions, conformational changes, and binding kinetics. | The fluorine atom serves as a sensitive probe, allowing for detailed analysis of molecular interactions without the need for isotopic labeling of the protein. nih.govbiophysics.org |

Material Science Applications

Beyond its applications in the life sciences, the unique electronic properties of this compound also make it a promising candidate for use in material science, particularly in the development of novel conducting polymers.

Polyindoles are a class of conducting polymers that have garnered interest for their potential applications in electronic devices, sensors, and energy storage. ossila.com The electrical conductivity of these materials arises from the delocalized π-electron system of the polymer backbone. The properties of polyindoles can be tuned by modifying the structure of the monomer precursor. rsc.org

Research has shown that 7-fluoroindole can be used as a monomer to synthesize polyindole through oxidative polymerization. ossila.com The introduction of a fluorine atom onto the indole ring can influence the polymerization process and the final properties of the polymer, such as its conductivity, stability, and processability. It is conceivable that this compound could also serve as a monomer for the synthesis of novel polyindoles. The presence of the electron-withdrawing nitrile group, in addition to the fluorine atom, would likely have a significant impact on the electronic structure of the resulting polymer, potentially leading to materials with enhanced performance characteristics.

Development of Optoelectronic Materials (e.g., OLEDs, DSSCs)

While specific research detailing the direct application of this compound in optoelectronic devices is not extensively documented, the foundational structure of fluorinated indoles is recognized for its potential in this field. Fluorinated indole building blocks are utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com The parent compound, 7-fluoroindole, for instance, can be used to synthesize polyindole through oxidative polymerization. ossila.com Polyindole is a conducting polymer that has shown applicability in energy storage, suggesting the potential for related functionalized indoles to serve as components in organic electronic devices. ossila.com

The incorporation of fluorine into organic molecules can significantly influence their electronic properties, thermal stability, and intermolecular interactions, which are critical parameters for materials used in OLEDs and DSSCs. For OLEDs, indole derivatives can be part of the emissive layer or host materials. In DSSCs, they can be incorporated into the structure of organic dyes (sensitizers) that are responsible for light absorption and electron injection. The unique electronic nature of the fluorinated indole scaffold makes it a promising candidate for the development of new, efficient materials for these applications.

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

The this compound molecule is a highly functionalized heterocyclic compound, positioning it as a versatile building block in advanced organic synthesis. bldpharm.com The indole skeleton itself is a fundamental structural unit in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov The presence of both a fluorine atom and a nitrile (carbonitrile) group on the indole ring provides multiple reactive sites for further chemical modification.

The reactivity of the indole core allows for various transformations. For instance, the position adjacent to the nitrogen in the pyrrole ring is susceptible to substitution. uni-rostock.de More complex modifications can be achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Functionalized indole carbonitriles can serve as precursors in a variety of these reactions, including the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.comnih.gov These methodologies enable the synthesis of diverse, polysubstituted indole derivatives by coupling the indole core with different organic fragments. mdpi.comnih.gov

For example, an iodo-substituted indole-2-carbonitrile can be prepared and then used as a substrate in these cross-coupling reactions to introduce a wide range of substituents at the 3-position of the indole ring. mdpi.com This approach provides access to di-, tri-, and even tetra-substituted indole-2-carbonitriles, demonstrating the modularity and versatility of these building blocks in constructing complex molecular architectures. mdpi.com

Below is an interactive data table summarizing potential synthetic transformations involving functionalized indole carbonitriles.

| Reaction Name | Type of Bond Formed | Typical Reagents | Potential Application of Product |

| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | Boronic acids, Palladium catalyst, Base | Synthesis of biaryl compounds for pharmaceuticals and materials science |

| Sonogashira Coupling | Carbon-Carbon (Aryl-Alkyne) | Terminal alkynes, Palladium catalyst, Copper co-catalyst, Base | Creation of conjugated systems for organic electronics and probes |

| Heck Coupling | Carbon-Carbon (Aryl-Alkene) | Alkenes, Palladium catalyst, Base | Formation of substituted alkenes for polymers and fine chemicals |

| Stille Coupling | Carbon-Carbon (Aryl-Aryl/Vinyl) | Organostannanes, Palladium catalyst | Synthesis of complex organic molecules with high functional group tolerance |

Future Research Directions for Functionalized Indole Carbonitriles

The unique combination of a fluorinated indole core with a nitrile functional group opens up numerous avenues for future research. Given that nitrogen heterocycles are present in a majority of approved small-molecule pharmaceuticals and the number of fluorinated drugs is steadily increasing, the development of novel synthetic methods to access new fluorinated indoles is of significant interest. nih.gov

Future research is likely to focus on several key areas:

Medicinal Chemistry and Drug Discovery: The indole scaffold is a privileged structure in medicinal chemistry. nih.gov Future work will likely involve the synthesis of libraries of novel this compound derivatives and screening them for various biological activities. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to the discovery of new drug candidates for a range of diseases. researchgate.net

Advanced Materials Science: There is a growing demand for new organic materials with tailored electronic and photophysical properties for applications in electronics and photonics. nih.gov Research into the synthesis of novel polymers and small molecules derived from this compound could lead to the development of next-generation materials for OLEDs, DSSCs, organic field-effect transistors (OFETs), and sensors. The unique electronic properties conferred by the fluoro and cyano groups are particularly advantageous in this context.

Green Chemistry and Sustainable Synthesis: The development of more environmentally friendly and efficient methods for the functionalization of indoles is an ongoing goal. nih.gov Future research may focus on direct functionalization techniques that avoid the need for pre-functionalized starting materials, as well as the use of greener solvents and catalysts. nih.gov

The versatility of functionalized indole carbonitriles as synthetic intermediates ensures their continued importance in both academic and industrial research, with the potential to contribute to significant advances in medicine and materials science.

Conclusion

Summary of Key Research Advances and Methodological Contributions

Research surrounding 7-fluoro-1H-indole-5-carbonitrile is primarily anchored in the broader context of indole (B1671886) chemistry and its applications in drug discovery. The indole nucleus is recognized as a "privileged scaffold," frequently found in molecules with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. rjptonline.orgopenmedicinalchemistryjournal.com

The key value of this compound lies in the synergistic combination of its structural features:

Fluorine Substitution: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and physicochemical properties. tandfonline.com Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and enhance membrane permeation. tandfonline.commdpi.com For instance, the introduction of a fluorine atom to some indole structures has been shown to dramatically increase antiviral potency. nih.gov

Nitrile Group: The nitrile (cyano) group is an important pharmacophore found in over 30 FDA-approved drugs. nih.govrsc.org It is a versatile functional group that can act as a hydrogen bond acceptor, often serving as a bioisostere for a carbonyl group. nih.gov The nitrile moiety is generally metabolically stable and can improve a drug candidate's pharmacokinetic profile. nih.govnih.gov It can also serve as a reactive handle for further chemical transformations. ebsco.com

While specific synthetic routes for this compound are not extensively published, methodological contributions from the broader field of indole synthesis are highly relevant. Established methods like the Fischer and Leimgruber-Batcho indole syntheses are foundational for creating the core indole structure. diva-portal.org More advanced techniques, such as palladium-catalyzed cross-coupling reactions, provide versatile and efficient pathways to introduce functional groups like the nitrile group onto the indole ring, offering a likely route for the synthesis of this and related compounds. nih.govorganic-chemistry.org A process for preparing the related 1H-indole-5-carbonitrile has been detailed, involving the cyclization of intermediates derived from 3-methyl-4-nitrobenzonitrile. tdcommons.org

Prospective Outlook and Emerging Opportunities for this compound Research

The prospective outlook for this compound is centered on its application as a high-value intermediate for the synthesis of novel therapeutic agents and, to a lesser extent, advanced materials.

Drug Discovery: The primary opportunity for this compound is in medicinal chemistry. Its structure is primed for elaboration into a diverse library of drug candidates. The indole nitrogen and other positions on the ring can be functionalized to optimize interactions with biological targets. Given the known activities of related compounds, derivatives of this compound could be investigated for a range of therapeutic areas:

Oncology: Substituted indoles are known to target various proteins involved in cancer progression, such as kinesin spindle protein (KSP). rjptonline.org

Infectious Diseases: Fluorinated indoles have demonstrated potent antibacterial and antiviral activities. rjptonline.orgnih.gov For example, the related compound 7-fluoroindole has shown effectiveness against the human pathogen Pseudomonas aeruginosa. biosynth.comossila.com

Materials Science: Fluorinated indoles are also utilized as building blocks for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and in the synthesis of conducting polymers for battery applications. ossila.com While less explored, the unique electronic properties conferred by the fluoro and cyano groups could make this compound a candidate for developing novel organic materials.

Future research will likely focus on developing efficient, scalable syntheses for this compound and subsequently using it in the creation of compound libraries for high-throughput screening against various disease targets. Elucidating the specific biological activities of its derivatives will be crucial in realizing its full potential in pharmaceutical development.

Table of Physicochemical Properties

| Property | Value |

| CAS Number | 883500-88-7 |

| Molecular Formula | C₉H₅FN₂ |

| Molecular Weight | 160.15 g/mol |

常见问题

Q. What are optimized synthetic routes for 7-fluoro-1H-indole-5-carbonitrile, and how do reaction conditions impact yield?

Methodological Answer: While direct synthesis data for this compound is limited, analogous fluorinated indoles (e.g., 5-fluoroindole derivatives) suggest key strategies:

- Cyanation at C5 : Nitrile introduction via palladium-catalyzed cross-coupling or Sandmeyer-type reactions.

- Fluorination at C7 : Electrophilic fluorination using Selectfluor or halogen exchange (Halex) with KF/CuI systems.

- Solvent Systems : Polar aprotic solvents like DMF or PEG-400 improve solubility of intermediates (observed in 5-fluoroindole synthesis) .

- Catalysts : CuI or Pd(PPh₃)₄ for coupling steps, with yields sensitive to catalyst loading (e.g., 42% yield reported for a 5-fluoroindole derivative using CuI) .

Example Optimization Table (Based on Analogous Reactions):

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | Selectfluor, CH₃CN, 60°C, 12h | 55–65% | |

| Cyanation | CuCN, DMF, 120°C, 24h | 30–40% | |

| Purification | Column chromatography (EtOAc:Hex) | 85% |

Q. How can researchers validate the purity and structure of this compound?

Methodological Answer:

- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity threshold) for preliminary purity assessment.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C7, nitrile carbon at ~110 ppm).

- ¹⁹F NMR : Single peak for fluorine at C7 (δ ≈ -120 to -130 ppm for similar compounds) .

- HRMS : Exact mass verification (calculated for C₉H₅FN₂: 160.0436 g/mol).

- Physicochemical Properties : LogP (predicted ~2.1 via computational tools) and PSA (~30 Ų) to assess solubility and bioavailability .

Advanced Research Questions

Q. How can reaction mechanisms for fluorination/cyanation steps be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via in-situ NMR or LC-MS. For fluorination, track Selectfluor’s electrophilic attack on the indole ring.

- Isotopic Labeling : Use ¹⁸O/²H labeling to trace oxygen or proton transfer pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies of fluorination at C7 vs. competing positions .

- Contradiction Analysis : Discrepancies in regioselectivity (e.g., C5 vs. C7 fluorination) may arise from steric effects or electronic directing groups .

Q. What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies (40–80°C, 75% RH) with HPLC monitoring. Fluorinated indoles are prone to decomposition above 100°C .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., nitroso derivatives). Store in amber vials at -20°C .

- pH Stability : Test solubility and integrity in buffers (pH 1–13). Nitriles may hydrolyze to amides/carboxylic acids under strong acidic/basic conditions .

Q. How can computational modeling predict reactivity or biological interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The nitrile group may act as a hydrogen-bond acceptor.

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity. Fluorine at C7 enhances metabolic stability in similar indoles .

- MD Simulations : Assess membrane permeability using LogP (experimental ~2.1) and PSA data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。